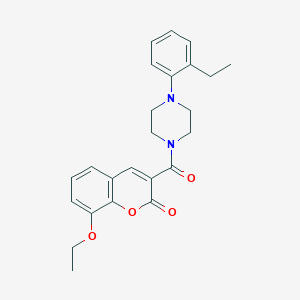

8-ethoxy-3-(4-(2-ethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

8-ethoxy-3-(4-(2-ethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one: is a complex organic compound that belongs to the class of chromen-2-ones

Properties

IUPAC Name |

8-ethoxy-3-[4-(2-ethylphenyl)piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-3-17-8-5-6-10-20(17)25-12-14-26(15-13-25)23(27)19-16-18-9-7-11-21(29-4-2)22(18)30-24(19)28/h5-11,16H,3-4,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBBQMHDZAGPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OCC)OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-(4-(2-ethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the core chromen-2-one structure. One common approach is to start with a suitable phenol derivative, which undergoes a series of reactions including etherification, amide formation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion of functional groups to more oxidized forms.

Reduction: : Reduction of functional groups to more reduced forms.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

8-ethoxy-3-(4-(2-ethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one: has several scientific research applications:

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-ethoxy-3-(4-(2-ethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

8-ethoxy-3-(4-(2-ethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one: can be compared with other similar compounds, such as:

Chromen-2-ones: : Other derivatives within the same class.

Piperazine derivatives: : Compounds containing the piperazine ring.

Phenyl derivatives: : Compounds with similar phenyl groups.

Each of these compounds has unique structural features and properties that distinguish them from 8-ethoxy-3-(4-(2-ethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one .

Biological Activity

8-Ethoxy-3-(4-(2-ethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic compound derived from the chromenone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Formula : CHNO

- IUPAC Name : 8-Ethoxy-3-(4-(2-ethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one

Biological Activity Overview

The biological activity of 8-ethoxy-3-(4-(2-ethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one has been evaluated in several studies, particularly focusing on its effects on neurotransmitter systems and potential therapeutic applications.

Pharmacological Properties

-

Antipsychotic Activity :

- The compound exhibits significant binding affinity to serotonin receptors (5-HT, 5-HT) and dopamine receptors (D, D). Research indicates that it may function as an atypical antipsychotic, showing promise in treating schizophrenia and other mood disorders by modulating dopaminergic and serotonergic pathways .

-

Antimicrobial Activity :

- Preliminary studies suggest that derivatives of chromenone compounds, including this one, possess antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's structural modifications enhance its efficacy against specific bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa .

-

Neuroprotective Effects :

- The compound has shown neuroprotective effects in models of neurodegenerative diseases by inhibiting monoamine oxidase (MAO) activity, which is crucial for maintaining neurotransmitter levels in the brain. This inhibition could potentially mitigate symptoms associated with disorders like Parkinson's disease .

The mechanisms through which 8-ethoxy-3-(4-(2-ethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one exerts its biological effects include:

- Receptor Interaction : The compound's high affinity for serotonin and dopamine receptors suggests it modulates neurotransmitter release and uptake, influencing mood and behavior.

- Inhibition of Enzymatic Activity : By acting as a MAO inhibitor, it may prevent the breakdown of key neurotransmitters such as dopamine, norepinephrine, and serotonin, thus enhancing their availability in the synaptic cleft.

Case Studies

Several studies have explored the biological activity of related piperazine derivatives:

-

Study on Antipsychotic Effects :

- A study evaluated various piperazine derivatives for their binding affinities to dopamine and serotonin receptors. The results indicated that compounds similar to 8-ethoxy derivatives exhibited lower side effects compared to traditional antipsychotics while maintaining efficacy in reducing psychotic symptoms .

- Antimicrobial Evaluation :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 336.42 g/mol |

| Binding Affinity (D) | Ki = 18.3 nM |

| Binding Affinity (5-HT) | Ki = 10.5 nM |

| Antibacterial MIC (S. aureus) | 4 μg/mL |

| Antibacterial MIC (P. aeruginosa) | 2 μg/mL |

Q & A

Basic: What are the common synthetic routes for preparing 8-ethoxy-3-(4-(2-ethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one?

Answer:

The synthesis typically involves two key steps:

Coumarin Core Formation : The 7-hydroxy- or 8-ethoxy-substituted coumarin scaffold is synthesized via Pechmann or Kostanecki-Robinson reactions.

Piperazine-Carbonyl Coupling : The piperazine moiety (e.g., 4-(2-ethylphenyl)piperazine) is introduced via carbodiimide-mediated coupling (e.g., BOP or EDC) with the coumarin-3-carboxylic acid derivative in anhydrous dichloromethane (DCM) under nitrogen .

- Example: A mixture of 7-hydroxycoumarin-3-carboxylic acid, 4-(2-ethylphenyl)piperazine, BOP reagent, and trimethylamine in DCM yields the target compound after purification via flash chromatography .

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

- NMR Spectroscopy : - and -NMR identify substituents (e.g., ethoxy at δ 1.4 ppm, piperazine protons at δ 2.5–3.5 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 449.18).

- X-ray Crystallography : SHELX programs refine crystal structures to confirm bond geometries and intermolecular interactions (e.g., piperazine-phenyl stacking) .

Advanced: How can coupling efficiency between piperazine and coumarin be optimized?

Answer:

- Reagent Selection : BOP or EDC/HOBt systems enhance activation of the carboxylic acid group .

- Solvent Control : Anhydrous DCM minimizes hydrolysis of the active ester intermediate.

- Catalysis : Trimethylamine (1–2 eq.) accelerates coupling by scavenging protons .

- Reaction Monitoring : TLC or HPLC tracks intermediate formation to avoid over-reaction or byproducts.

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Contradictions may arise from:

- Assay Variability : Standardize cell lines (e.g., BRCA1-deficient vs. wild-type) and enzyme inhibition protocols (e.g., PARP-1 vs. PARP-2 assays) .

- Compound Purity : Use HPLC (≥95% purity) to exclude impurities affecting activity .

- Pharmacokinetic Factors : Evaluate metabolic stability (e.g., microsomal assays) to explain in vitro vs. in vivo discrepancies .

Basic: What are key considerations for solubility and stability studies?

Answer:

- Solubility Screening : Test in DMSO (stock solution) and aqueous buffers (pH 1–10) with surfactants (e.g., Tween-80) .

- Stability Protocols :

Advanced: How does molecular modeling predict target binding affinity?

Answer:

- Docking Studies : Tools like AutoDock Vina simulate interactions (e.g., piperazine nitrogen with PARP-1’s catalytic site) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with inhibitory potency .

Advanced: How to address regioselectivity in coumarin functionalization?

Answer:

- Protecting Groups : Use SEM (trimethylsilylethoxymethyl) to block the 7-hydroxy group during 8-ethoxy introduction .

- Directed Ortho-Metalation : Organometallic reagents (e.g., LDA) direct substitutions to specific positions .

Basic: How is purity assessed, and what thresholds are acceptable?

Answer:

- Analytical HPLC : C18 column, acetonitrile/water gradient; ≥95% purity is standard for biological testing .

- Elemental Analysis : ≤0.4% deviation from theoretical C/H/N values .

Advanced: How to handle crystallographic twinning or disorder?

Answer:

- Data Collection : High-resolution (≤1.0 Å) datasets reduce ambiguity.

- Refinement : SHELXL’s TWIN and BASF commands model twinned crystals, while PART instructions resolve disordered moieties (e.g., ethylphenyl rotation) .

Basic: What storage conditions ensure compound stability?

Answer:

- Short-Term : –20°C in sealed, light-protected vials with desiccant.

- Long-Term : –80°C under argon; avoid freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.